![molecular formula C8H8ClN3 B3079148 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1060815-87-3](/img/structure/B3079148.png)

4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine

Übersicht

Beschreibung

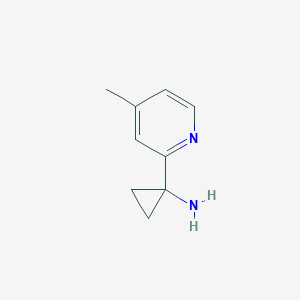

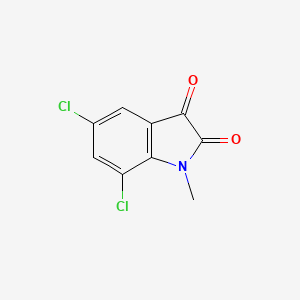

4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine is a versatile chemical compound with diverse properties . It is widely employed as a pharmaceutical intermediate due to its unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .

Synthesis Analysis

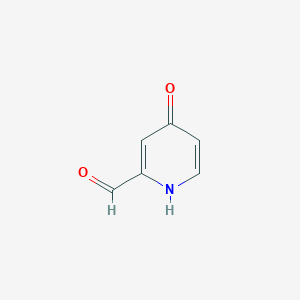

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-D]pyrimidine building block . Several synthetic routes for this heterocyclic compound have been reported . Although the reported methods are quite different, 4-hydroxypyrrolo[2,3-D]pyrimidine is used as a common intermediate in all of them, which is further converted into the target molecule .Molecular Structure Analysis

4-Chloro-7H-pyrrolo[2,3-D]pyrimidine has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . This compound appears as a white crystalline solid .Chemical Reactions Analysis

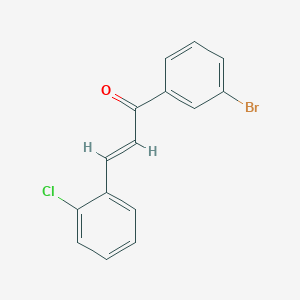

4-Chloro-7H-pyrrolo[2,3-D]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .Physical and Chemical Properties Analysis

4-Chloro-7H-pyrrolo[2,3-D]pyrimidine is a white crystalline solid . Its melting point range is approximately 214-217 °C . While it is poorly soluble in water, it exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Improved Synthesis Techniques : An enhanced synthesis method for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been developed, providing a practical approach for creating this compound with a 31% overall yield. This synthesis process is operationally straightforward, making it valuable for generating 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a building block in chemical research (Zhang et al., 2018).

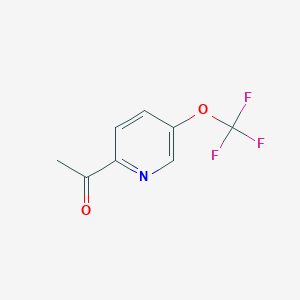

- Large-Scale Synthesis via Dakin-West Reaction : A significant advancement in the large-scale synthesis of pyrrolo[2,3-d]pyrimidines, including derivatives of 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine, has been achieved. This method involves the Dakin-West reaction and is notable for its ecological and economic efficiency (Fischer & Misun, 2001).

Biological Applications

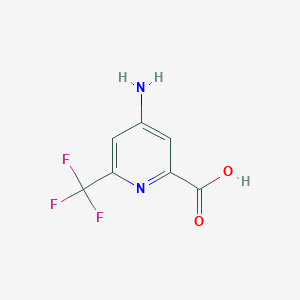

- Potential Antibacterial Agents : Synthesis techniques have been developed for creating novel 4-chloropyrrolo[2,3-d]pyrimidines, which are then used to produce tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines. These compounds are of interest for their potential as antibacterial agents (Dave & Shah, 2002).

- Radioprotective and Antitumor Activities : Studies have identified certain thieno[2,3-d]pyrimidine derivatives, including those derived from 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine, as showing promising radioprotective and antitumor activities (Alqasoumi et al., 2009).

Wirkmechanismus

Target of Action

The primary targets of 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine are the Janus kinases (JAKs) . JAKs are a family of enzymes that play a crucial role in the signal transducer and activator of transcription protein (STAT) signaling pathway . This pathway is involved in cell division, death, and tumor formation processes . Disruptions in JAK-STAT signaling can lead to a variety of diseases affecting the immune system .

Mode of Action

This compound acts as a kinase inhibitor . It inhibits the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK-STAT signaling pathway . This compound’s core structure and reactivity make it an ideal starting point for the development of kinase inhibitors . By introducing specific functional groups and modifications, researchers can tailor the compound to target specific kinases involved in disease pathways .

Biochemical Pathways

The compound interferes with the JAK-STAT signaling pathway , which is a chain of interactions between proteins in the cell. This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .

Pharmacokinetics

Its solubility in polar solvents such as ethanol, methanol, and dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .

Result of Action

The result of the action of this compound is the inhibition of the JAK-STAT signaling pathway . This inhibition can lead to the treatment of diverse diseases, including cancer and inflammatory diseases such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, and dermatitis .

Action Environment

The action of this compound can be influenced by environmental factors. It exhibits stability under specific conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Zukünftige Richtungen

4-Chloro-7H-pyrrolo[2,3-D]pyrimidine is widely employed as a pharmaceutical intermediate due to its versatility and unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer . Therefore, the future directions of this compound could be focused on its applications in the synthesis of new pharmaceutical compounds and the development of more efficient synthesis methods.

Biochemische Analyse

Biochemical Properties

4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It also participates in cross-coupling reactions catalyzed by palladium and mediated by copper, which makes it valuable in the synthesis of complex organic compounds .

Cellular Effects

It is known that several Janus kinase (JAK) inhibitors, which have a common pyrrolo[2,3-D]pyrimidine core, inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division and death and in tumor formation processes .

Molecular Mechanism

It is known that JAK inhibitors, which have a common pyrrolo[2,3-D]pyrimidine core, interfere with the JAK-STAT signaling pathway . This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process .

Eigenschaften

IUPAC Name |

4-chloro-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c1-4-3-10-8-6(4)7(9)11-5(2)12-8/h3H,1-2H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPDWWNXBVNJDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C(=NC(=N2)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301231631 | |

| Record name | 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301231631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060815-87-3 | |

| Record name | 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301231631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3079090.png)

![5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3079096.png)